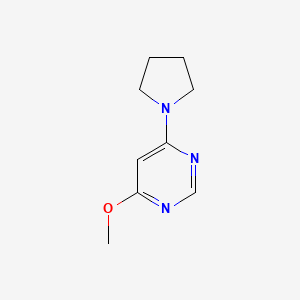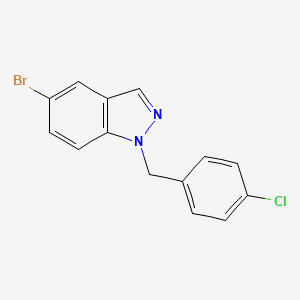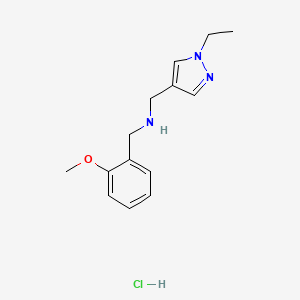![molecular formula C13H14BrN3 B12227194 5-Bromo-2-{octahydrocyclopenta[c]pyrrol-2-yl}pyridine-3-carbonitrile](/img/structure/B12227194.png)
5-Bromo-2-{octahydrocyclopenta[c]pyrrol-2-yl}pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-{octahydrocyclopenta[c]pyrrol-2-yl}pyridine-3-carbonitrile is a complex organic compound that features a bromine atom, a pyridine ring, and a unique octahydrocyclopenta[c]pyrrol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-{octahydrocyclopenta[c]pyrrol-2-yl}pyridine-3-carbonitrile typically involves multi-step organic reactions. One common approach is the [3 + 2] cycloaddition reaction, which is a promising method for constructing five-membered heterocyclic scaffolds . This reaction can be catalyzed using organocatalysts under mild conditions, making it an efficient and environmentally friendly method.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-{octahydrocyclopenta[c]pyrrol-2-yl}pyridine-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding carboxylic acid, while reduction may produce an amine derivative.
Scientific Research Applications
5-Bromo-2-{octahydrocyclopenta[c]pyrrol-2-yl}pyridine-3-carbonitrile has several scientific research applications:
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Mechanism of Action
The mechanism of action of 5-Bromo-2-{octahydrocyclopenta[c]pyrrol-2-yl}pyridine-3-carbonitrile involves its interaction with specific molecular targets. For instance, as an antagonist of retinol-binding protein 4, it impedes the ocular uptake of serum all-trans retinol, reducing cytotoxic bisretinoid formation in the retinal pigment epithelium . This action helps in mitigating the progression of diseases like age-related macular degeneration.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-pyridinecarbonitrile: Used in the synthesis of aza-terphenyl diamidine analogs and pyridine-diketopyrrolopyrrole (PyDPP) for polymer solar cells.
Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo analogues: These compounds also act as antagonists of retinol-binding protein 4 and have applications in treating retinal diseases.
Uniqueness
5-Bromo-2-{octahydrocyclopenta[c]pyrrol-2-yl}pyridine-3-carbonitrile is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C13H14BrN3 |
|---|---|
Molecular Weight |
292.17 g/mol |
IUPAC Name |
2-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-5-bromopyridine-3-carbonitrile |
InChI |
InChI=1S/C13H14BrN3/c14-12-4-11(5-15)13(16-6-12)17-7-9-2-1-3-10(9)8-17/h4,6,9-10H,1-3,7-8H2 |
InChI Key |
TYCBWQVOYPFYSU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CN(CC2C1)C3=C(C=C(C=N3)Br)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-N,4-dimethylthiophene-2-carboxamide](/img/structure/B12227123.png)
![1-Cyclohexyl-3-[1-(pyrazin-2-yl)azetidin-3-yl]urea](/img/structure/B12227125.png)
![1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-(4-fluorobenzyl)methanamine](/img/structure/B12227141.png)
![1-Cyclopropanecarbonyl-4-[4-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B12227149.png)
![N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine](/img/structure/B12227157.png)
![2-(methylsulfanyl)-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}pyridine-3-carboxamide](/img/structure/B12227163.png)

![6-{4-[6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B12227178.png)

![3-Cyclopropyl-6-{[1-(pyrazin-2-yl)pyrrolidin-3-yl]methoxy}pyridazine](/img/structure/B12227208.png)

![4-Methyl-2-(5-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine](/img/structure/B12227214.png)

